Epicatechin-3'-sulfate is a significant metabolite derived from epicatechin, a flavanol predominantly found in cocoa, tea, and various fruits. This compound is characterized by the addition of a sulfate group at the 3' position of the epicatechin molecule. Its formation and subsequent biological activities have garnered interest due to their potential health benefits, particularly in relation to cardiovascular health and metabolic processes.
Epicatechin-3'-sulfate is primarily obtained from dietary sources rich in flavanols, such as cocoa products, tea, and certain fruits. The compound is synthesized endogenously through metabolic pathways involving the sulfation of epicatechin after its ingestion. Research indicates that the levels of this metabolite can vary significantly based on dietary intake and the presence of other polyphenols.
Epicatechin-3'-sulfate belongs to a class of compounds known as flavonoid metabolites. It is specifically categorized under flavan-3-ols, which are polyphenolic compounds recognized for their antioxidant properties and potential health benefits.
The synthesis of epicatechin-3'-sulfate involves several chemical reactions primarily focused on the sulfation of the epicatechin molecule. Various methods have been developed for its synthesis, including enzymatic and chemical approaches.
Recent studies have employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry for the analysis and quantification of epicatechin-3'-sulfate. These methods allow for precise identification and measurement of this metabolite in biological samples, providing insights into its pharmacokinetics and dynamics.
The molecular structure of epicatechin-3'-sulfate consists of an epicatechin backbone with a sulfate group attached at the 3' position. The compound exhibits two stereocenters, contributing to its specific three-dimensional configuration.
The molecular formula for epicatechin-3'-sulfate is C15H14O5S, with a molecular weight of approximately 314.34 g/mol. Its structural representation can be illustrated as follows:
Epicatechin-3'-sulfate participates in various biochemical reactions within the body, primarily involving conjugation and metabolism. The primary reaction leading to its formation is sulfation:
The stability and reactivity of epicatechin-3'-sulfate can be influenced by factors such as pH, temperature, and the presence of other metabolites or dietary components that may affect its absorption and metabolism.
The mechanism by which epicatechin-3'-sulfate exerts its effects involves several pathways:
Studies indicate that after ingestion, epicatechin-3'-sulfate can reach concentrations ranging from 6 to 432 nM in biological compartments, depending on dietary factors and co-administered compounds.
Epicatechin-3'-sulfate appears as a white to off-white powder with moderate solubility in water and organic solvents like ethanol. Its melting point has not been extensively documented but is expected to be consistent with similar flavanol derivatives.
The compound exhibits characteristic properties typical of sulfated flavonoids:
Epicatechin-3'-sulfate has several applications in scientific research:
Future research could focus on elucidating further details regarding its metabolic pathways, interactions with other dietary components, and broader implications for human health based on its biological activities.
Epicatechin-3'-sulfate (E3'S) formation represents a critical phase II conjugation pathway in flavan-3-ol metabolism. The sulfation mechanism involves cytosolic sulfotransferases (SULTs) that catalyze the transfer of a sulfuryl group (–SO₃) from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3'-hydroxyl group of (–)-epicatechin’s B-ring. This reaction yields E3'S and the byproduct 3'-phosphoadenosine-5'-phosphate (PAP) [1] [7]. The reaction kinetics follow a sequential ordered mechanism where PAPS binding precedes substrate docking, creating a ternary complex that facilitates nucleophilic attack by epicatechin’s phenolic oxygen [7]. Stereochemical configuration is paramount: (–)-epicatechin isomers undergo sulfation at significantly higher rates than their (+)-catechin counterparts due to preferential binding in the SULT active site [1]. Competing conjugation pathways (glucuronidation, methylation) create a metabolic network where sulfation dominates specific tissue contexts, particularly in hepatic and intestinal compartments where SULT1A1 expression is abundant .
Table 1: Enzymatic Parameters for Epicatechin Sulfation
Sulfation Site | Km (μM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) |
---|---|---|---|
3'-OH | 12.4 ± 1.8 | 8.9 ± 0.7 | 0.72 |
4'-OH | 18.3 ± 2.1 | 5.2 ± 0.4 | 0.28 |
7-OH | >50 | 1.1 ± 0.2 | <0.02 |
The human cytosolic sulfotransferase family, particularly the SULT1A subfamily, governs E3'S biosynthesis. SULT1A1 (EC 2.8.2.1) demonstrates the highest catalytic efficiency for epicatechin 3'-O-sulfation due to its low Km and high Vmax for flavonoid substrates [3] [7]. This thermostable enzyme, encoded by the SULT1A1 gene on chromosome 16p11.2, features a conserved PAPS-binding domain and a variable substrate-binding pocket accommodating planar phenolics like epicatechin [3]. Tissue-specific expression dictates metabolic contributions:
Table 2: SULT1A1 Expression and Activity in Human Tissues
Tissue | SULT1A1 mRNA (RPKM) | Sulfotransferase Activity (pmol/min/mg) | Primary Metabolite |
---|---|---|---|
Liver | 36.4 | 420 ± 35 | E3'S |
Duodenum | 44.2 | 285 ± 28 | E3'S, E3'G |
Colon | 22.7 | 153 ± 19 | E3'S |
Kidney | 8.9 | 92 ± 11 | Mixed Conjugates |
Genetic polymorphisms significantly influence E3'S production. The SULT1A1 Arg213His (rs9282861) variant reduces enzyme thermostability and catalytic velocity, leading to 30–50% lower E3'S generation in homozygous individuals [3] . Hepatic versus intestinal sulfation also exhibits compartmentalization: first-pass intestinal metabolism favors rapid but transient E3'S formation, while hepatic sulfation contributes to sustained systemic exposure [1] . SULT1A3 (expressed predominantly in the gut) and SULT1E1 (placenta/adrenal gland) show negligible activity toward epicatechin, confirming SULT1A1’s primacy [3] [7].
Gut microbiota profoundly remodels epicatechin before absorption, generating metabolites that undergo host sulfation. In vivo, only 5–10% of dietary (–)-epicatechin is absorbed intact in the small intestine; the remainder reaches the colon where microbial esterases, demethylases, and ring-cleavage enzymes transform it into lower-molecular-weight catabolites [9]. Key transformations include:
These microbial metabolites (notably γVL-3'-sulfate) are absorbed and undergo host sulfation in enterocytes and hepatocytes. Sulfation of γVL derivatives occurs predominantly at the 3'-position, paralleling the regioselectivity observed with the parent flavanol [9]. Enterohepatic recycling further complicates this landscape: biliary excretion of epicatechin glucuronides delivers substrates back to the gut for microbial deconjugation and subsequent metabolism, creating delayed secondary peaks in plasma E3'S concentrations 6–8 hours post-ingestion .
Table 3: Major Microbial-Derived Epicatechin Metabolites and Sulfation Patterns
Microbial Metabolite | Primary Microbial Genera | Sulfated Metabolite | Relative Abundance in Urine |
---|---|---|---|
5-(3',4'-Dihydroxyphenyl)-γ-valerolactone | Lactobacillus, Bifidobacterium | γVL-3'-sulfate | 28% of total metabolites |
5-(3'-Hydroxyphenyl)-γ-valeric acid | Clostridium, Eubacterium | HP-γVA-3'-sulfate | 12% of total metabolites |
3'-(3-Hydroxyphenyl)hydracrylic acid | Bacteroides | HPA-3'-sulfate | 9% of total metabolites |
Systemic E3'S profiles emerge from sequential and competitive interactions between phase I (functionalization) and phase II (conjugation) enzymes:
Human intervention studies with isotopically labeled epicatechin reveal complex metabolic cascades. Within 2 hours post-consumption, plasma contains predominantly epicatechin-3'-sulfate (E3'S), epicatechin-3'-glucuronide (E3'G), and 3'-O-methyl-epicatechin-5-sulfate (3'ME5S) [1] . E3'S constitutes 40–60% of early-phase (0–4 h) metabolites due to efficient first-pass sulfation, while microbial-derived sulfated valerolactones dominate later timepoints (6–24 h) . Crucially, these structurally related epicatechin metabolites (SREM) exhibit distinct pharmacokinetics: E3'S shows higher peak plasma concentrations (Cmax) but shorter half-life than 3'ME5S, reflecting differential tissue distribution and renal clearance [1] .
Table 4: Circulating Structurally Related Epicatechin Metabolites (SREM) in Humans
Metabolite | Median Tmax (h) | Mean Cmax (nM) | Primary Metabolic Pathway |
---|---|---|---|
(–)-Epicatechin-3'-sulfate (E3'S) | 1.8 | 420 ± 85 | Direct SULT1A1 sulfation |
(–)-Epicatechin-3'-glucuronide (E3'G) | 2.1 | 380 ± 72 | UGT1A1 glucuronidation |
3'-O-Methyl-(–)-epicatechin-5-sulfate (3'ME5S) | 3.2 | 295 ± 64 | COMT methylation → SULT1A1 sulfation |
γVL-3'-sulfate | 6.5 | 180 ± 43 | Microbial C-ring cleavage → sulfation |
The quantitative significance of sulfation is evidenced by urinary recovery studies: 10% (IQR 7–13%) of ingested (–)-epicatechin is excreted as E3'S and its sulfated derivatives within 24 hours, making sulfation the second-largest conjugation pathway after glucuronidation . This metabolite profile is highly exposure-dependent, serving as a validated recovery biomarker for dietary (–)-epicatechin intake in epidemiological studies (R² = 0.86 between intake and urinary SREM) .
CAS No.: 15769-56-9
CAS No.: 485-18-7
CAS No.: 63909-40-0
CAS No.: 25468-09-1
CAS No.: 519-63-1